molecular formula C5H6N2O4 B12884090 3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid CAS No. 89322-97-4

3-Amino-4-methoxy-1,2-oxazole-5-carboxylic acid

Cat. No.: B12884090
CAS No.: 89322-97-4
M. Wt: 158.11 g/mol
InChI Key: UDKKWLDTBRXTFV-UHFFFAOYSA-N
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Description

3-Amino-4-methoxyisoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their broad spectrum of biological activities and are commonly used in the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxyisoxazole-5-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxyisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the isoxazole ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-methoxyisoxazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxyisoxazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-methyl-isoxazole-4-carboxylic acid: Another isoxazole derivative with similar biological activities.

    4-Methoxyisoxazole-5-carboxylic acid: Lacks the amino group but shares the isoxazole core structure.

    3-Amino-5-methylisoxazole-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

3-Amino-4-methoxyisoxazole-5-carboxylic acid is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

89322-97-4

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

3-amino-4-methoxy-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C5H6N2O4/c1-10-2-3(5(8)9)11-7-4(2)6/h1H3,(H2,6,7)(H,8,9)

InChI Key

UDKKWLDTBRXTFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(ON=C1N)C(=O)O

Origin of Product

United States

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